molecular formula C12H9ClO2 B1211097 1,2-Dihydroxy-4'-chlorobiphenyl CAS No. 55097-84-2

1,2-Dihydroxy-4'-chlorobiphenyl

Cat. No.: B1211097
CAS No.: 55097-84-2
M. Wt: 220.65 g/mol
InChI Key: SCKSZDPELRSPES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dihydroxy-4’-chlorobiphenyl is a chemical compound belonging to the class of polychlorinated biphenyls (PCBs). These compounds are known for their environmental persistence and potential toxicity. 1,2-Dihydroxy-4’-chlorobiphenyl is a hydroxylated derivative of 4-chlorobiphenyl, which means it contains two hydroxyl groups (-OH) attached to the biphenyl structure. This compound is of interest due to its potential biological activity and its role in the degradation pathways of PCBs.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydroxy-4’-chlorobiphenyl can be synthesized through various chemical reactions. One common method involves the hydroxylation of 4-chlorobiphenyl using a suitable oxidizing agent. For example, the compound can be prepared by the reaction of 4-chlorobiphenyl with a mixture of hydrogen peroxide and a catalyst such as iron(III) chloride. The reaction typically takes place under controlled conditions, including temperature and pH, to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1,2-dihydroxy-4’-chlorobiphenyl may involve the use of biocatalysts or microbial systems. Certain bacteria, such as Burkholderia xenovorans, have been shown to metabolize PCBs and their hydroxylated derivatives. These bacteria can be cultured under specific conditions to produce the desired compound in larger quantities. The use of biocatalysts offers a more environmentally friendly approach to the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydroxy-4’-chlorobiphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of 4-chlorobiphenyl.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and iron(III) chloride are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents like chlorine or bromine, and alkylating agents such as alkyl halides, are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: 4-Chlorobiphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

1,2-Dihydroxy-4’-chlorobiphenyl has several scientific research applications:

    Chemistry: It is used as a model compound to study the degradation pathways of PCBs and the mechanisms of hydroxylation reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme systems and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: The compound is used in the development of bioremediation strategies for the cleanup of PCB-contaminated environments.

Mechanism of Action

The mechanism of action of 1,2-dihydroxy-4’-chlorobiphenyl involves its interaction with various molecular targets and pathways. The hydroxyl groups on the biphenyl structure can participate in hydrogen bonding and other interactions with proteins and enzymes. This can lead to the modulation of enzyme activity and the generation of reactive oxygen species (ROS). The compound’s ability to generate ROS is of particular interest in studies related to oxidative stress and its impact on cellular processes.

Comparison with Similar Compounds

1,2-Dihydroxy-4’-chlorobiphenyl can be compared with other hydroxylated biphenyl derivatives, such as:

    2-Hydroxy-4-chlorobiphenyl: This compound has a single hydroxyl group and exhibits different chemical reactivity and biological activity compared to 1,2-dihydroxy-4’-chlorobiphenyl.

    3-Hydroxy-4-chlorobiphenyl: Similar to 2-hydroxy-4-chlorobiphenyl, but with the hydroxyl group in a different position, leading to variations in its properties.

    4-Hydroxy-4’-chlorobiphenyl: This compound has a hydroxyl group on each ring of the biphenyl structure, resulting in unique chemical and biological characteristics.

The uniqueness of 1,2-dihydroxy-4’-chlorobiphenyl lies in its specific hydroxylation pattern, which influences its reactivity and interactions with biological systems.

Properties

IUPAC Name

4-(4-chlorophenyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKSZDPELRSPES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203616
Record name 1,2-Dihydroxy-4'-chlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55097-84-2
Record name 4′-Chloro-3,4-dihydroxybiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55097-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydroxy-4'-chlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055097842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dihydroxy-4'-chlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dihydroxy-4'-chlorobiphenyl
Reactant of Route 2
Reactant of Route 2
1,2-Dihydroxy-4'-chlorobiphenyl
Reactant of Route 3
Reactant of Route 3
1,2-Dihydroxy-4'-chlorobiphenyl
Reactant of Route 4
Reactant of Route 4
1,2-Dihydroxy-4'-chlorobiphenyl
Reactant of Route 5
Reactant of Route 5
1,2-Dihydroxy-4'-chlorobiphenyl
Reactant of Route 6
Reactant of Route 6
1,2-Dihydroxy-4'-chlorobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.